molecular formula C29H29N5O3S2 B15137718 QM-FN-SO3 (ammonium)

QM-FN-SO3 (ammonium)

Cat. No.: B15137718
M. Wt: 559.7 g/mol
InChI Key: PWITWBLOHHEEQO-UEIGIMKUSA-N
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Description

QM-FN-SO3 (ammonium): is a near-infrared aggregation-induced emission-active probe. It is known for its ability to penetrate the blood-brain barrier and is primarily used for the detection of amyloid-beta plaques in vivo. This compound is highly valued in scientific research due to its ultra-high signal-to-noise ratio, binding affinity, and high-performance near-infrared emission .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of QM-FN-SO3 (ammonium) involves a two-stage process. The first stage includes the preparation of the quinoline-malononitrile core, followed by the introduction of the thiophene-bridge and the dimethylaminophenylsulfonate group. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts such as palladium on carbon. The entire preparation process takes approximately two days .

Industrial Production Methods: Industrial production of QM-FN-SO3 (ammonium) follows a similar synthetic route but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is typically stored at 4°C in sealed containers to prevent moisture and light exposure .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: In chemistry, QM-FN-SO3 (ammonium) is used as a fluorescent probe for studying molecular interactions and aggregation phenomena .

Biology: In biological research, this compound is employed for the in vivo detection of amyloid-beta plaques, which are associated with Alzheimer’s disease. Its ability to penetrate the blood-brain barrier makes it an invaluable tool for studying neurodegenerative diseases .

Medicine: In medicine, QM-FN-SO3 (ammonium) is used for early detection and monitoring of Alzheimer’s disease. Its high sensitivity and specificity make it a preferred choice for non-invasive imaging techniques .

Industry: In the industrial sector, QM-FN-SO3 (ammonium) is used in the development of diagnostic tools and imaging agents. Its unique properties enable the creation of high-performance imaging devices .

Mechanism of Action

QM-FN-SO3 (ammonium) exerts its effects through aggregation-induced emission. When the compound aggregates, it emits strong fluorescence, which can be detected using imaging techniques. The molecular targets of this compound are amyloid-beta plaques, and it operates by binding to these plaques and emitting near-infrared light, which can be captured for imaging purposes .

Comparison with Similar Compounds

  • Thioflavin T
  • Thioflavin S
  • Congo Red

Comparison: Compared to Thioflavin T and Thioflavin S, QM-FN-SO3 (ammonium) offers several advantages, including a longer emission wavelength, higher sensitivity, and better blood-brain barrier penetration. Unlike Congo Red, which has limitations in terms of specificity and signal-to-noise ratio, QM-FN-SO3 (ammonium) provides a higher fidelity signal with minimal background noise .

Conclusion

QM-FN-SO3 (ammonium) is a highly specialized compound with significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique properties make it an invaluable tool for the detection and study of amyloid-beta plaques, contributing to advancements in the understanding and treatment of neurodegenerative diseases.

Properties

Molecular Formula

C29H29N5O3S2

Molecular Weight

559.7 g/mol

IUPAC Name

azanium;3-[4-(dicyanomethylidene)-2-[(E)-2-[5-[4-(dimethylamino)phenyl]thiophen-2-yl]ethenyl]quinolin-1-yl]propane-1-sulfonate

InChI

InChI=1S/C29H26N4O3S2.H3N/c1-32(2)23-10-8-21(9-11-23)29-15-14-25(37-29)13-12-24-18-27(22(19-30)20-31)26-6-3-4-7-28(26)33(24)16-5-17-38(34,35)36;/h3-4,6-15,18H,5,16-17H2,1-2H3,(H,34,35,36);1H3/b13-12+;

InChI Key

PWITWBLOHHEEQO-UEIGIMKUSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C2=CC=C(S2)/C=C/C3=CC(=C(C#N)C#N)C4=CC=CC=C4N3CCCS(=O)(=O)[O-].[NH4+]

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC=C(S2)C=CC3=CC(=C(C#N)C#N)C4=CC=CC=C4N3CCCS(=O)(=O)[O-].[NH4+]

Origin of Product

United States

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